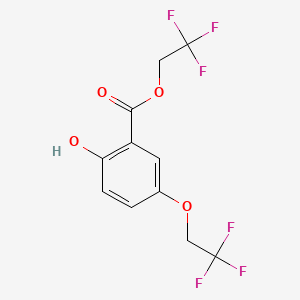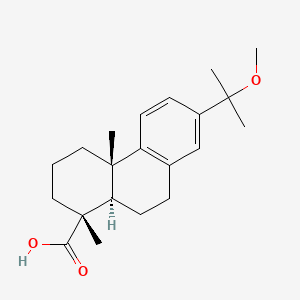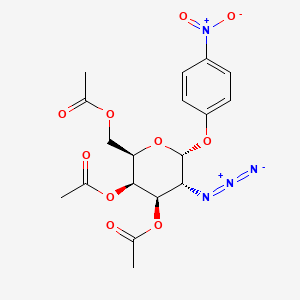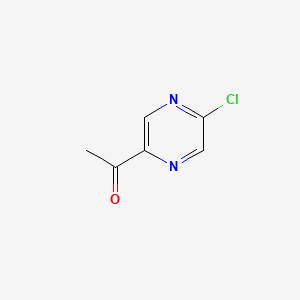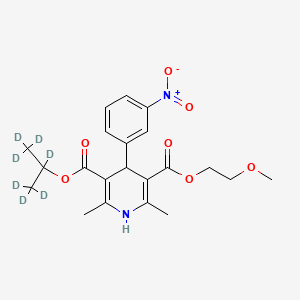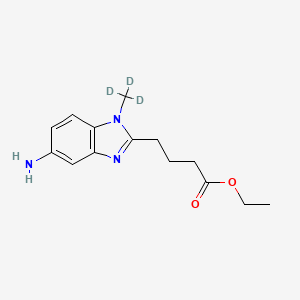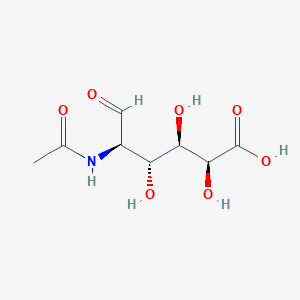
2-乙酰氨基-2-脱氧-D-半乳糖醛酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-deoxy-D-galacturonic Acid is a product for proteomics research . It has a molecular formula of C8H13NO7 and a molecular weight of 235.19 . It is a component of O-antigens of Pseudomonas aeruginosa .
Synthesis Analysis
The synthesis of 2-Acetamido-2-deoxy-D-galacturonic Acid is quite challenging due to the presence of a 2,3-branch L-rhamnose moiety and a α-linked 2-acetamido-2-deoxy-D-galacturonic acid moiety . The branched trisaccharide portion was synthesized applying regioselective glycosylation of L-rhamnosyl diol moiety .Molecular Structure Analysis
The molecular structure of 2-Acetamido-2-deoxy-D-galacturonic Acid is characterized by a molecular formula of C8H13NO7 and a monoisotopic mass of 235.069199 Da .Chemical Reactions Analysis
Depolymerases of bacteriophages have been identified as specific glycosidases that cleave the CPS of A. baumannii strains by the hydrolytic mechanism . The gp54 depolymerase from bacteriophage AP22 was characterized as a polysaccharide lyase that cleaves the CPS of A. baumannii strain 1053 by β-elimination at hexuronic acid (ManNAcA) residues .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetamido-2-deoxy-D-galacturonic Acid include a density of 1.6±0.1 g/cm3, boiling point of 679.2±55.0 °C at 760 mmHg, vapour pressure of 0.0±4.8 mmHg at 25°C, enthalpy of vaporization of 114.0±6.0 kJ/mol, flash point of 364.5±31.5 °C, index of refraction of 1.592, molar refractivity of 48.7±0.4 cm3, and a molar volume of 143.9±5.0 cm3 .科学研究应用
Medical Applications Tissue Engineering and Regeneration
2-Acetamido-2-deoxy-D-galacturonic Acid (starbld0002799) has potential applications in tissue engineering, particularly in orthopedics for bone regeneration and cartilage repair. Its structural similarity to components of chitosan makes it useful for creating scaffolds that promote cell growth and tissue repair .
Pharmaceutical Industry Drug Synthesis
This compound is used in the synthesis of various drugs due to its structural properties. For example, it can be used to create sulfonylhydrazones, which have potential therapeutic applications .
Nutraceuticals Dietary Supplements
The sweet taste of 2-Acetamido-2-deoxy-D-galacturonic Acid derivatives makes them suitable for use in dietary supplements, especially for conditions like osteoarthritis and inflammatory bowel disease .
Biotechnology Microbial Catabolism
In biotechnological research, this compound is studied for its role in microbial catabolism, where specific enzymes can break it down, providing insights into energy production and metabolic pathways in microorganisms .
Glycoscience Oligosaccharide Synthesis
The compound is integral in the synthesis of oligosaccharides, which are crucial for studying cell signaling and communication, as well as developing new treatments for bacterial infections .
Analytical Chemistry Structural Analysis
Due to its unique properties, 2-Acetamido-2-deoxy-D-galacturonic Acid is used in analytical chemistry for structural analysis of complex polysaccharides through techniques like NMR spectroscopy .
Enzymology Substrate-Assisted Catalysis
It serves as a substrate for enzymes like OGA and HexA/HexB, which utilize substrate-assisted catalytic mechanisms. This is important for understanding enzyme function and designing enzyme inhibitors .
Immunology Antigenic Determinants
This compound can be part of antigenic determinants on pathogens, making it relevant for vaccine development and understanding host-pathogen interactions .
属性
IUPAC Name |
(2S,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6+,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZJOSNNICZJE-WNJXEPBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid | |
Q & A
Q1: What is the significance of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial polysaccharides?
A1: 2-Acetamido-2-deoxy-D-galacturonic Acid (D-GalNAcA) is a key building block in the O-antigenic polysaccharides (O-PS) of various Gram-negative bacteria. These O-PS are often part of the lipopolysaccharide (LPS) molecules that reside on the outer membrane of these bacteria. [, , , , , , , ] The O-PS play a crucial role in bacterial virulence and host immune responses. [, , ] Variations in the structure and composition of these O-PS contribute to the serological diversity observed among different bacterial strains. [, , ]
Q2: Can you provide examples of bacterial species where 2-Acetamido-2-deoxy-D-galacturonic Acid is found in their lipopolysaccharides?
A2: Research shows the presence of D-GalNAcA in the LPS of several bacteria, including:
- Acinetobacter baumannii: Specifically, serogroup O5 [] and the K17 capsular polysaccharide of isolate G7. []
- Pseudomonas fluorescens: Particularly in strain IMV 247 (biovar II). [, ]
- Yersinia enterocolitica: Found in serotypes O:28, O:11,23, and O:11,24. [, ]
- Escherichia coli: Identified in serotype O:98. []
- Vibrio cholerae: Present in serotype O9. []
- Acinetobacter haemolyticus: Found in the reference strain ATCC 17906. []
- Aeromonas salmonicida: Specifically in strain 80204-1, where it is found in both the capsular polysaccharide and the LPS O-chain. []
Q3: How does the presence of 2-Acetamido-2-deoxy-D-galacturonic Acid influence the structure of bacterial polysaccharides?
A3: D-GalNAcA contributes to structural diversity within bacterial polysaccharides. It can be found as a branching point for other sugar residues or integrated directly within the linear backbone of the polysaccharide chain. [, , , ] For instance, in Acinetobacter baumannii O5, D-GalNAcA acts as a branching point within a tetrasaccharide repeating unit. [] Conversely, in Yersinia enterocolitica serotypes O:11,23 and O:11,24, and Escherichia coli O:98, D-GalNAcA is part of a linear tetrasaccharide repeat. []
Q4: Beyond its structural role, are there other notable features of 2-Acetamido-2-deoxy-D-galacturonic Acid in bacterial lipopolysaccharides?
A4: Yes, in some bacteria, D-GalNAcA can undergo modifications that further diversify the LPS structure. For example, in Yersinia enterocolitica O:11,23, the D-GalNAcA residues are specifically acetylated at the O-3 position. [] In Aeromonas salmonicida strain 80204-1, a portion of D-GalNAcA exists in an amide form, specifically amidated with N-acetyl-L-alanyl. [] These modifications can impact the serological properties of the bacteria and their interaction with the host immune system.
Q5: What analytical techniques are commonly used to study 2-Acetamido-2-deoxy-D-galacturonic Acid within bacterial polysaccharides?
A5: Researchers employ various methods to characterize D-GalNAcA and its role in bacterial polysaccharides. Some common techniques include:
- Composition Analysis: This helps identify and quantify the different sugar components present in the polysaccharide. [, , , ]
- Methylation Analysis: This technique reveals the glycosidic linkages between sugar units, providing insights into the polysaccharide's backbone structure. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for elucidating the detailed structure and conformation of the polysaccharide, including the position of D-GalNAcA and any modifications it may have. [, , , , ]
- Chemical Degradations: Methods like Smith degradation can selectively break down the polysaccharide, aiding in the identification of specific structural features and the arrangement of sugar residues, including D-GalNAcA. []
- Capillary Electrophoresis-Electrospray Mass Spectrometry (CE-ES-MS): This high-resolution technique allows for the analysis of polysaccharide fragments, providing information about their mass and composition. This is particularly useful for identifying modifications like amidation of D-GalNAcA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

